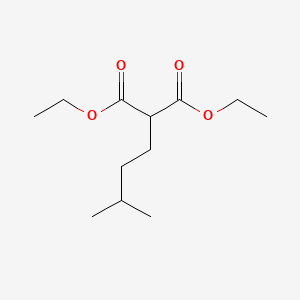
DIETHYL ISOAMYLMALONATE
Cat. No. B1359793
Key on ui cas rn:
5398-08-3
M. Wt: 230.3 g/mol
InChI Key: MPJCIHOJXMCSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08097613B2
Procedure details


A solution of diethyl isopentylmalonate (2.31 g, 10 mmol) in a 6:2 mixture of anhydrous N,N-dimethylformamide/diethyl ether (8 mL) was stirred under a nitrogen atmosphere at 25° C. and treated with a 60% oil dispersion of sodium hydride (480 mg, 12 mmol). The reaction mixture was stirred until the evolution of hydrogen gas ceased. The reaction was then treated dropwise via syringe with iodomethane (1.87 mL, 30 mmol) and stirred for 3 h at 25° C. The reaction was quenched with a 1.0 M aqueous hydrochloric acid solution (30 mL) and extracted with diethyl ether (2×50 mL). The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (50 mL) and saturated aqueous brine solution (50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to afford the desired product, 2-methyl-2-(3-methyl-butyl)-malonic acid diethyl ester (2.09 g, 8.56 mmol, 85%), as a clear oil. 1H NMR (400 MHz, CDCl3) δ: 0.88 (d, 6H, J=6.9 Hz), 1.06-1.12 (m, 2H), 1.24 (t, 6H, J=7.0 Hz), 1.38 (s, 3H), 1.51 (septet, 1H, J=6.6 Hz), 1.82-1.87 (m, 2H), 4.12-4.20 (m, 4H). LC-MS (ESI) calculated for C13H24O4 244.17. found 245.3 [M+H+].

Name
N,N-dimethylformamide diethyl ether
Quantity
8 mL
Type
solvent
Reaction Step One

[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2][CH:3]([CH3:5])[CH3:4].[H-].[Na+].[H][H].I[CH3:22]>CN(C)C=O.C(OCC)C>[CH2:10]([O:9][C:7](=[O:8])[C:6]([CH3:22])([CH2:1][CH2:2][CH:3]([CH3:5])[CH3:4])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:11] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C)C)C(C(=O)OCC)C(=O)OCC
|
|
Name
|
N,N-dimethylformamide diethyl ether
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C.C(C)OCC
|
Step Two
[Compound]
|
Name
|
oil
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
480 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
1.87 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred under a nitrogen atmosphere at 25° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 3 h at 25° C
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with a 1.0 M aqueous hydrochloric acid solution (30 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (50 mL) and saturated aqueous brine solution (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)(CCC(C)C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 8.56 mmol | |
| AMOUNT: MASS | 2.09 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
